molecular formula C24H22N2O4 B11649802 2-amino-7-(3,4-dimethoxyphenyl)-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7-(3,4-dimethoxyphenyl)-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11649802
M. Wt: 402.4 g/mol
InChI Key: PCHDHTNTJZUXDU-UHFFFAOYSA-N
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Description

2-amino-7-(3,4-dimethoxyphenyl)-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromene core with various functional groups such as amino, methoxy, and nitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(3,4-dimethoxyphenyl)-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with malononitrile and a suitable amine under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, and the mixture is heated to facilitate the formation of the chromene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(3,4-dimethoxyphenyl)-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-amino-7-(3,4-dimethoxyphenyl)-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-amino-7-(3,4-dimethoxyphenyl)-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4-(3,4-dihydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

The uniqueness of 2-amino-7-(3,4-dimethoxyphenyl)-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

2-amino-7-(3,4-dimethoxyphenyl)-5-oxo-4-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C24H22N2O4/c1-28-19-9-8-15(11-20(19)29-2)16-10-18(27)23-21(12-16)30-24(26)17(13-25)22(23)14-6-4-3-5-7-14/h3-9,11,16,22H,10,12,26H2,1-2H3

InChI Key

PCHDHTNTJZUXDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(C(=C(O3)N)C#N)C4=CC=CC=C4)C(=O)C2)OC

Origin of Product

United States

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